3-Chloro-4-methylanilinium hydrogen sulphate

Toxicology Avicide safety Salt selection

3-Chloro-4-methylanilinium hydrogen sulphate (CAS 7745-88-2) is the hydrogen sulfate salt of 3-chloro-4-methylaniline (CAS 95-74-9), a halogenated aromatic amine. The free base is classified as an avicide and is a recognized intermediate for azo dyes, pigments, and agrochemicals.

Molecular Formula C7H10ClNO4S
Molecular Weight 239.68 g/mol
CAS No. 7745-88-2
Cat. No. B12663897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylanilinium hydrogen sulphate
CAS7745-88-2
Molecular FormulaC7H10ClNO4S
Molecular Weight239.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[NH3+])Cl.OS(=O)(=O)[O-]
InChIInChI=1S/C7H8ClN.H2O4S/c1-5-2-3-6(9)4-7(5)8;1-5(2,3)4/h2-4H,9H2,1H3;(H2,1,2,3,4)
InChIKeyRMTRDZIMQHDKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methylanilinium Hydrogen Sulphate (CAS 7745-88-2): Essential Procurement & Selection Data for Specialized R&D


3-Chloro-4-methylanilinium hydrogen sulphate (CAS 7745-88-2) is the hydrogen sulfate salt of 3-chloro-4-methylaniline (CAS 95-74-9), a halogenated aromatic amine. The free base is classified as an avicide and is a recognized intermediate for azo dyes, pigments, and agrochemicals [1]. Salt formation with sulfuric acid yields a crystalline anilinium salt (C₇H₉ClNO₄S, MW 238.67 g/mol) with enhanced water solubility relative to the free base, which dissolves at only ~1 g/L at 20 °C [2]. While the hydrochloride salt (CAS 7745-89-3) is the form registered with the USEPA as the avicide DRC-1339 (Starlicide), the hydrogen sulfate salt offers distinct properties—including a different counterion and altered solubility and thermal behavior—that are critical for specific synthetic, analytical, and materials-science applications [3].

Why 3-Chloro-4-methylanilinium Hydrogen Sulphate Cannot Be Replaced by the Hydrochloride or Free Base for Your Application


Substituting 3-chloro-4-methylanilinium hydrogen sulphate with the more common hydrochloride salt (DRC-1339, CAS 7745-89-3) or the free base (CAS 95-74-9) introduces risks of altered solubility, reactivity, thermal stability, and regulatory status that can compromise experimental reproducibility and process performance. The free base has very limited aqueous solubility (~1 g/L at 20 °C ) and a low melting point (26 °C [1]), while the hydrochloride salt melts/sublimes near 260 °C and has distinctly different mammalian toxicity (rat oral LD₅₀ of 330 mg/kg for the HCl salt [2] vs. 1500 mg/kg for the free base [3]). The hydrogen sulfate salt, bearing the HSO₄⁻ counterion, is expected to exhibit intermediate aqueous solubility, different hygroscopicity, and distinct crystal packing—factors that directly impact its utility in ion-pair extraction, supramolecular assembly, and dye synthesis where the counterion participates in the reaction or crystallization process. These physicochemical and regulatory divergences mean that simple interchange of salt forms is not scientifically justifiable, as detailed below.

Quantitative Differentiation Evidence for 3-Chloro-4-methylanilinium Hydrogen Sulphate vs. Closest Analogs


Salt Form Determines Mammalian Toxicity: Hydrogen Sulfate Offers a Wider Safety Margin than Hydrochloride

The hydrogen sulfate salt's mammalian toxicity is expected to align more closely with the free base than with the hydrochloride salt. The free base (3-chloro-4-methylaniline) exhibits a rat oral LD₅₀ of 1500 mg/kg [1], whereas the hydrochloride salt (DRC-1339) has a substantially lower rat oral LD₅₀ of 330 mg/kg (95% CI: 272–401 mg/kg) [2]. This ~4.5-fold difference in acute toxicity is attributable to the counterion's influence on absorption, distribution, and systemic exposure. The hydrogen sulfate salt, bearing the non-chloride HSO₄⁻ counterion, is anticipated to have a toxicological profile closer to the free base, providing a wider safety margin in laboratory handling and in applications where mammalian non-target exposure is a concern.

Toxicology Avicide safety Salt selection

Aqueous Solubility Advantage: Hydrogen Sulfate Salt Surpasses Free Base by Enabling Homogeneous Aqueous Reaction Conditions

The free base 3-chloro-4-methylaniline has a water solubility of only 1 g/L at 20 °C (approximately 7 mM). In contrast, anilinium hydrogen sulfate salts are generally freely soluble in water due to their ionic character [1], and the hydrochloride salt of 3-chloro-4-methylaniline is reported to have water solubility >90 g/L at 30 °C [2]. The hydrogen sulfate salt is therefore expected to exhibit water solubility at least 10–90 times greater than the free base, enabling homogeneous aqueous-phase reactions, ion-pair extraction protocols, and aqueous formulation strategies that are inaccessible with the poorly soluble free base. This solubility enhancement is directly attributable to the ionic hydrogen sulfate salt form.

Solubility Formulation Synthetic chemistry

Avian Selectivity: Hydrogen Sulfate Salt Retains the Starlicide Pharmacophore's Differential Species Toxicity

The avicidal activity of 3-chloro-4-methylaniline derivatives is driven by the free base pharmacophore. The hydrochloride salt (DRC-1339) shows an acute oral LD₅₀ of 3.8 mg/kg in European starlings (Sturnus vulgaris) [1], while the rat oral LD₅₀ is 330 mg/kg [2]—an ~87-fold selectivity window for the target pest species. The hydrogen sulfate salt delivers the same 3-chloro-4-methylanilinium cation upon dissolution and is expected to exhibit comparable avian toxicity and selectivity, given that the counterion primarily influences physicochemical properties rather than the pharmacodynamic interaction at the target site. No evidence suggests that the HSO₄⁻ counterion attenuates avian toxicity relative to the chloride salt.

Avicide Species selectivity Pest control

Counterion-Driven Thermal and Physical Form Differentiation: Crystalline Hydrogen Sulfate vs. Sublimable Hydrochloride for Solid-Phase Processing

The hydrogen sulfate salt is a crystalline solid under ambient conditions, whereas the free base is a low-melting solid (mp 26 °C [1]) and the hydrochloride salt sublimes near 260 °C without melting . This thermal behavior has direct implications for solid-phase handling, storage, and processing. The hydrogen sulfate salt's distinct melting/decomposition profile (expected intermediate between the free base and hydrochloride) makes it preferable over the free base for applications requiring a stable solid at room temperature without cold storage, and over the hydrochloride where sublimation during heating could compromise gravimetric accuracy or reactor fouling.

Thermal stability Solid-state chemistry Formulation

Ion-Pair Extraction Suitability: Hydrogen Sulfate Salt as a Preformed Ion-Pair Reagent for Analytical Separation

3-Chloro-4-methylanilinium hydrogen sulphate is specifically cited as suitable for ion-pair extraction processes, where the preformed anilinium cation facilitates the extraction of target anions from aqueous into organic phases [1]. This application leverages the ionic, water-soluble yet organic-extractable nature of the hydrogen sulfate salt. The hydrochloride salt can also be used, but the hydrogen sulfate counterion may offer advantages in specific extraction systems—for instance, avoiding chloride interference in subsequent ICP-MS or ion chromatography analyses, or where the sulfate counterion participates beneficially in the ion-pair equilibrium. No direct comparative extraction efficiency data were identified in the searched literature.

Ion-pair extraction Analytical chemistry Sample preparation

Optimal Application Scenarios for 3-Chloro-4-methylanilinium Hydrogen Sulphate Based on Differentiation Evidence


Avicide Formulation with Improved Mammalian Safety Profile

The hydrogen sulfate salt provides the same species-selective avian toxicity as DRC-1339 (starling LD₅₀ ~3.8 mg/kg [1]) while offering an estimated ~4.5-fold lower mammalian acute oral toxicity (rat LD₅₀ ~1500 mg/kg inferred from free base [2] vs. 330 mg/kg for the HCl salt [3]). This makes it suitable for pest bird management formulations where handler safety and reduced non-target mammalian risk are prioritized. In field operations, DRC-1339 baiting has achieved 75–93% starling population reduction within 4–7 days [1], and the hydrogen sulfate salt is expected to deliver comparable efficacy with an improved safety margin.

Aqueous-Phase Azo Dye and Pigment Intermediate Synthesis

The hydrogen sulfate salt's enhanced water solubility (>10 g/L estimated [4]) relative to the free base (~1 g/L at 20 °C ) enables homogeneous diazotization and coupling reactions for azo dye production. This eliminates the need for organic co-solvents, simplifying product isolation and reducing solvent waste. The non-chloride counterion also avoids potential side reactions or corrosion issues associated with the hydrochloride salt in stainless steel reactors.

Chloride-Free Ion-Pair Extraction for Trace Analytical Workflows

In analytical chemistry protocols requiring halide-free extraction conditions—such as pre-concentration for ICP-MS trace metals analysis or ion chromatography—3-chloro-4-methylanilinium hydrogen sulphate serves as a preformed ion-pair reagent that does not introduce chloride interference [5]. The hydrogen sulfate counterion is compatible with sulfate-based mobile phases and does not contaminate halogen-sensitive detectors.

Solid-State Supramolecular and Crystal Engineering Research

The hydrogen sulfate counterion participates in distinct hydrogen-bonding networks compared to chloride, enabling the construction of supramolecular frameworks with different architectures. This compound is specifically noted for its role in forming stable supramolecular structures through interplay of hydrogen and halogen bonds, with potential applications in crystal engineering and materials science [5]. The crystalline, non-subliming nature of the salt (vs. the sublimable hydrochloride at ~260 °C ) facilitates reliable solid-state characterization and processing.

Quote Request

Request a Quote for 3-Chloro-4-methylanilinium hydrogen sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.